molecular formula C10H11ClO3 B1669207 Clofibric acid CAS No. 882-09-7

Clofibric acid

Cat. No.: B1669207
CAS No.: 882-09-7
M. Wt: 214.64 g/mol
InChI Key: TXCGAZHTZHNUAI-UHFFFAOYSA-N
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Description

Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) is the pharmacologically active metabolite of several lipid-lowering drugs, including clofibrate, etofibrate, and etofyllinclofibrate. As a peroxisome proliferator-activated receptor alpha (PPARα) agonist, it modulates lipid metabolism by enhancing fatty acid oxidation and reducing plasma triglyceride levels . Beyond its primary therapeutic role, this compound has been identified as an environmental contaminant due to its persistence in aquatic systems and resistance to conventional degradation methods . It also exhibits unique off-target effects, such as inhibiting the T1R1-T1R3 umami taste receptor in humans, a property shared with structurally similar compounds like lactisole .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clofibric acid can be synthesized through the reaction of 4-chlorophenol with isobutyric acid in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester, which is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Clofibric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Environmental Impact and Biodegradation

Clofibric acid is frequently detected in aquatic environments due to its low degradation rate, raising concerns about its ecological effects. Research indicates that this compound can significantly affect aquatic organisms. For instance, a study on zebrafish (Danio rerio) demonstrated that chronic exposure to this compound impacted growth, reproduction, and embryonic development across generations .

Biodegradation Studies

Recent investigations have focused on the biodegradation of this compound using microorganisms. A notable study utilized the white-rot fungus Trametes pubescens, achieving a biodegradation yield of 60% under optimized conditions . This research underscores the potential for using fungi in bioremediation strategies to mitigate the environmental impact of pharmaceutical pollutants.

Effects on Lipid Metabolism

This compound serves as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism in various organisms. In a study involving rats, dietary this compound altered the fatty acid profile in intestinal mucosa, increasing monounsaturated fatty acids while affecting gene expression related to fatty acid metabolism .

Key Findings:

  • Increased expression of stearoyl-CoA desaturase genes (SCD1 and SCD2) was observed, indicating enhanced fatty acid desaturation.
  • The treatment led to significant alterations in the proportions of specific fatty acids, suggesting a targeted effect on lipid metabolism pathways.

Toxicological Studies

Toxicological assessments have revealed both acute and chronic effects of this compound on various species. In mosquitofish (Gambusia holbrooki), acute exposure resulted in decreased liver catalase activity and increased muscle lactate dehydrogenase activity, indicating oxidative stress responses . Chronic studies showed minimal effects on enzymatic activities but highlighted potential risks associated with long-term exposure.

Molecularly Imprinted Polymers for Selective Removal

Innovative approaches have been developed to selectively remove this compound from contaminated water sources using molecularly imprinted polymers (MIPs). A study demonstrated that MIPs synthesized for this compound exhibited excellent binding affinity and reusability for at least 12 cycles without significant performance loss . This technique represents a promising method for addressing pharmaceutical contaminants in water systems.

Table 1: Summary of this compound Applications

Application AreaDescriptionKey Findings
Environmental ImpactPersistent contaminant in aquatic environmentsChronic exposure affects growth and reproduction in zebrafish
BiodegradationUse of Trametes pubescens for bioremediationAchieved 60% biodegradation yield under optimized conditions
Lipid MetabolismAgonist for PPARα affecting fatty acid profilesIncreased expression of SCD genes; altered fatty acid composition
Water TreatmentMolecularly imprinted polymers for selective removalHigh binding affinity and reusability demonstrated

Comparison with Similar Compounds

Pharmacokinetic Profiles

Clofibric acid is compared with its prodrugs and other fibrates in terms of bioavailability and metabolism:

Compound Bioavailability (CPIB Equivalent) Key Metabolic Pathway Species-Specific Conjugation
This compound Directly bioavailable Glucuronidation (ester glucuronide) Humans, rodents: glucuronide; Dogs, cats: taurine conjugate
Clofibrate Rapidly hydrolyzed to this compound Hepatic esterase activation Rats: Equivalent to this compound; Dogs: Lower serum CPIB levels
Fenofibrate Hydrolyzed to fenofibric acid CYP450-mediated oxidation Humans: Enhanced absorption with food; slower release

Key Findings :

  • Clofibrate and this compound exhibit equivalent lipid-lowering effects in rats but differ in dogs due to species-specific conjugation pathways .
  • Fenofibrate formulations show variable bioavailability depending on micronization, whereas this compound’s pharmacokinetics are less formulation-dependent .

Mechanism of Action and Receptor Interactions

This compound shares structural and functional similarities with other PPARα agonists and taste receptor inhibitors:

Compound PPARα Agonism (EC50) T1R3 Inhibition (IC50) Additional Targets
This compound ~30–100 µM ~4 mM (umami taste) Hepatic CoA pool expansion
Gemfibrozil Similar potency ~30–100 µM No significant taste inhibition
Bezafibric acid Comparable ~30–100 µM Broader kinase modulation
Lactisole None ~2 mM (sweet/umami) Selective T1R3 antagonist

Key Findings :

  • This compound’s T1R3 inhibition overlaps with its PPARα activation range, suggesting dual mechanisms in metabolic regulation .
  • Unlike lactisole, this compound’s lipid-lowering effects are independent of taste receptor modulation .

Environmental Behavior and Degradation

This compound’s environmental persistence contrasts with degradability profiles of related compounds:

Compound Degradation Rate Constant (k, mol⁻¹ dm³ s⁻¹) Plant Uptake (BCF*) Photocatalytic Degradation Efficiency
This compound 1.04 × 10¹⁰ (chlorine radical) Leaf: 9.5–32.1; Root: 6.6–23.2 99.8% at 25 mg/L (ZnO-Zn₂TiO₄ catalyst)
Ibuprofen Lower than this compound Leaf: 0.045–0.081 Less efficient under UV-chlorine
Carbamazepine 1.2 × 10⁹ Root: 8.0–16.2 Requires advanced oxidation

BCF* (Bioconcentration Factor): Wet-weight ratio of compound concentration in plant tissues vs. solution.

Key Findings :

  • This compound degrades faster than gemfibrozil in radical-based systems due to its electron-withdrawing chlorine substituent .
  • Its persistence in wastewater contrasts with ibuprofen, which is more readily biodegradable .

Structural and Functional Analogues

This compound belongs to the fibrate class, sharing a phenoxyisobutyric acid backbone with herbicides and taste inhibitors:

Compound Structural Feature Primary Use Shared Property with this compound
This compound p-chlorophenoxyisobutyric acid Lipid-lowering drug PPARα agonism; T1R3 inhibition
2,4-D (herbicide) Dichlorophenoxyacetic acid Plant growth regulator Binds T1R3 weakly; environmental persistence
Etofibrate This compound + nicotinic acid Prodrug for CPIB release Hydrolyzes to this compound

Key Findings :

  • Phenoxy herbicides like 2,4-D exhibit weaker T1R3 binding but similar environmental challenges .
  • Etofibrate’s degradation in plasma produces this compound as the primary metabolite .

Biological Activity

Clofibric acid, a pharmacologically active metabolite of the lipid-regulating drug clofibrate, has garnered attention for its diverse biological activities. This article compiles significant research findings, case studies, and data tables to elucidate the compound's biological effects, particularly in lipid metabolism and enzymatic activity modulation.

Overview of this compound

This compound is primarily known for its role in lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol. Its mechanism of action involves activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which regulates lipid metabolism.

  • Effect on Fatty Acid Metabolism :
    • This compound influences the activity of various enzymes involved in fatty acid metabolism. For instance, it induces stearoyl-CoA desaturase (SCD) in the intestinal mucosa, leading to alterations in the monounsaturated fatty acid (MUFA) profile. A study reported that treatment with this compound increased the expression of SCD1 and SCD2 genes by 24-fold and 8.2-fold, respectively, compared to control groups .
  • Branched-Chain Amino Acid Metabolism :
    • This compound enhances the catabolism of branched-chain amino acids (BCAAs) by increasing the activity of the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex. This effect is mediated through inhibition of BCKDH kinase, which promotes the active form of the enzyme complex . The compound exhibits a biphasic effect on BCKDH flux depending on concentration and nutritional state .
  • Impact on Lipid Profiles :
    • Research indicates that this compound alters lipid profiles significantly. In rats fed a diet containing this compound, there was a notable increase in oleic acid levels and changes in polyunsaturated fatty acids (PUFAs). Specifically, proportions of eicosatrienoic acids were significantly increased while linoleic acid levels decreased .

Table 1: Summary of Key Findings on this compound

Study ReferenceKey FindingsMethodology
Little change in liver BCODC activity; significant effects under low-protein diet conditionsRat model feeding studies
Induction of SCD and changes in MUFA profile; up-regulation of PPARαGene expression analysis in rat intestinal mucosa
Increased BCAA catabolism via BCKDH complex activationEnzymatic activity assays in liver tissues

Additional Biological Effects

This compound has also been studied for its potential effects beyond lipid metabolism:

  • Antioxidant Properties : Some studies suggest that this compound may exhibit antioxidant effects, potentially influencing cellular stress responses.
  • Biodegradation : Research has explored the biodegradation of this compound using fungal strains like Trametes pubescens, highlighting its environmental impact and potential for bioremediation .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Clofibric Acid in environmental and biological matrices?

  • Methodological Answer : this compound is commonly detected using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (LC-MS/MS). For environmental water samples, solid-phase extraction (SPE) is recommended to preconcentrate the analyte, followed by LC-MS/MS for high sensitivity (limit of detection: ~0.1 ng/L) . Validation should include recovery tests (70–120%), matrix spike experiments, and cross-calibration with certified reference materials.

Q. How does this compound’s physicochemical stability influence its environmental persistence?

  • Methodological Answer : this compound exhibits high hydrolytic stability (half-life >1 year at pH 7) but undergoes photodegradation in surface waters under UV light. Researchers should conduct controlled photolysis experiments using solar simulators, monitoring degradation products (e.g., chlorinated byproducts) via HPLC-UV. Stability studies must account for pH, temperature, and dissolved organic matter, as these factors significantly alter degradation kinetics .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : In vivo studies using rodent models show that this compound undergoes glucuronidation in the liver, with renal excretion as the dominant elimination route. Researchers should use isotope-labeled this compound (e.g., deuterated analogs) in tracer studies and employ LC-MS/MS to distinguish parent compounds from metabolites. Tissue distribution assays require euthanizing subjects at timed intervals to quantify accumulation in organs .

Advanced Research Questions

Q. How can experimental designs mitigate matrix interference when analyzing this compound in wastewater?

  • Methodological Answer : Matrix effects in wastewater arise from dissolved organic matter and ionic species. To address this:

  • Use isotope dilution mass spectrometry (IDMS) with ¹³C-labeled this compound to correct for signal suppression/enhancement.
  • Optimize SPE cartridges (e.g., hydrophilic-lipophilic balance resins) to reduce co-elution of interferents.
  • Validate methods using real wastewater samples spiked with known concentrations, comparing results across multiple laboratories to assess reproducibility .

Q. What strategies resolve contradictions in ecotoxicological data on this compound’s effects on aquatic organisms?

  • Methodological Answer : Discrepancies in LC₅₀ values (e.g., for Daphnia magna) often stem from variations in exposure duration, water hardness, or organism life stages. Researchers should:

  • Conduct meta-analyses using PRISMA guidelines to identify confounding variables across studies.
  • Perform standardized toxicity assays under OECD/EPA protocols, controlling for temperature, pH, and dissolved oxygen.
  • Apply multivariate statistical models (e.g., ANCOVA) to isolate the impact of this compound from covariates .

Q. What mechanistic approaches elucidate this compound’s role as a peroxisome proliferator-activated receptor (PPAR) agonist?

  • Methodological Answer :

  • Use PPAR-α knockout murine models to compare transcriptional responses (e.g., via RNA sequencing) between wild-type and knockout groups.
  • Employ luciferase reporter assays in HepG2 cells transfected with PPAR-α response elements to quantify receptor activation.
  • Validate findings with competitive binding assays using radiolabeled ligands (³H-Clofibric Acid) to measure receptor affinity .

Q. Contradiction Analysis and Best Practices

Q. Why do studies report conflicting biodegradation rates for this compound in soil vs. aquatic systems?

  • Analysis : Aerobic soil microbes (e.g., Pseudomonas spp.) degrade this compound faster (half-life ~30 days) than anaerobic aquatic sediments (>100 days). Contradictions arise from differing redox conditions, microbial consortia, and organic carbon content. To standardize results:

  • Use microcosm experiments with defined soil/water ratios and inoculate with characterized microbial strains.
  • Monitor degradation via stable isotope probing (SIP) combined with metagenomics to link metabolic activity to specific taxa .

Q. Data Reporting and Reproducibility Guidelines

  • Experimental Documentation : Follow the Beilstein Journal’s guidelines for detailing synthesis, characterization, and statistical analyses. Include raw data (e.g., chromatograms, spectral peaks) in supplementary materials .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models or environmental sampling .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCGAZHTZHNUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040661
Record name Clofibric acid
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Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

882-09-7
Record name Clofibric acid
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Record name Clofibric acid [INN:DCF]
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Record name clofibric acid
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Record name 2-(p-chlorophenoxy)-2-methylpropionic acid
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Synthesis routes and methods I

Procedure details

A solution of 2-(4-chlorophenoxy)isobutyric acid ethyl ester (1.0 g, 4.12 mmol) in THF (10 mL) was treated with 1N aqueous LiOH (10 mL) and stirred overnight at room temperature. The mixture was acidified with 1N aqueous HCl to pH 3-4 and extracted three times with EtOAc. The combined organic layers were dried and concentrated to give the title compound.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-(4-Chloro-phenoxy)-2-methyl-propionic acid ethyl ester (6 g, 24.79 mmol) in THF (20 ml) was added a solution of LiOH (3 g, 74.38 mmol) in H20 (4 ml). The resulting solution was stirred at room temperature for 12 hours. After evaporation of the solvent, the residue was diluted with ethyl acetate (100 ml); cool to 0° C., acidified with 1N HCl (PH˜3-4). The organic phase were washed with, brine (20 ml) and dried over Na2SO4. After evaporation, the residue was purified by flash chromatography (1:1 hexanes/EtOAc) to give 2-(4-Chloro-phenoxy)-2-methyl-propionic acid (1.1 g, 20%). 1H NMR (400 MHz, CDCl3): δ 1.60 (s, 6H), 6.85 (d, J=8.7 Hz, 2H), 7.22 (d, J=8.7 Hz, 2H). MS (EI) m/z: 215.5 (M+1).
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6 g
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3 g
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20 mL
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Synthesis routes and methods IV

Procedure details

A mixture of [1S-[1α(4R*,6R*),2α,6β,8β,8aα]]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-[2-(1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl)ethyl]tetrahydro-2H-pyran-2-one in an amount of 1.00 g (2.29 mmol), 18.6 ml of dry pyridine, 1.40 g (1.15 mmol) 4-N,N-dimethylaminopyridine and 5.34 g (22.9 mmol) of 2-(4-chlorophenoxy)-2-methylpropionyl chloride was heated at 50° C. for 63/4hour, then stirred overnight at room temperature. Ice chips were then added, and after 30 min the mixture was poured into ice water and extracted four times with diethylether. The combined ether layers were washed with water, then washed with 0.1M H2SO4 and then dried over a conventional drying agent, preferably anhydrous sodium sulfate. The mixture was filtered and volatiles removed under reduced pressure (i.e. below atmospheric pressure, preferably around 30 mm). The residue was dissolved in diethylether, washed with saturated sodium bicarbonate solution and dried over anhydrous sodium sulfate. The mixture was filtered and volatiles removed under reduced pressure to leave 1.6 of 2-(4-chlorophenoxy)-2-methylpropionic acid-[1S-[1α,3α,7β,8β(2R*,4R*),8aβ]]-8-[2[tetrahydro-4-[ [(1,1-dimethylethyl)dimethylsilyl]oxy]6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl ester as a brown oil which was used directly without further purification.
[Compound]
Name
4-N,N-dimethylaminopyridine
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1.4 g
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5.34 g
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ice water
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Synthesis routes and methods V

Procedure details

To a solution of 2-(4-chloro-phenoxy)-2-methyl-propionic acid ethyl ester (2.0 g, 8.24 mmol) in tetrahydrofuran (16 mL) at room temperature is added water (4 mL) followed by lithium hydroxide monohydrate (0.69 g, 16.4 mmol). The reaction is stirred for 16 h at room temperature. After this time, the mixture is diluted with water and washed with DCM. The aqueous phase is separated, acidified to pH ˜2 with 1M aqueous HCl solution and then extracted with DCM (x2). The combined organic extracts are washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure to give the title compound as a white solid (1.45 g, 82%). 1H NMR (400 MHz, CHLOROFORM-d): δ ppm 1.62 (6H, s), 6.89 (2H, d, J=9.0 Hz), 7.24 (2H, d, J=9.0 Hz).
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2 g
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4 mL
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82%

Retrosynthesis Analysis

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